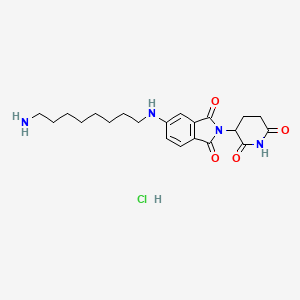

Pomalidomide-5-C8-NH2 (hydrochloride)

Description

Pomalidomide-5-C8-NH2 (hydrochloride) is a synthetic derivative of thalidomide, structurally modified to enhance its pharmacological properties. This compound features an 8-carbon alkyl chain (C8) linked via an amide bond to the pomalidomide core, terminated with a primary amine group (-NH2) that is stabilized as a hydrochloride salt. The hydrochloride moiety improves solubility and stability, critical for pharmaceutical formulation and bioavailability .

Key structural attributes:

- Core structure: Retains the phthalimide and glutarimide rings of pomalidomide, which are essential for cereblon (CRBN) binding and immunomodulatory activity.

- Amine functionalization: The -NH2 group enables conjugation with other molecules (e.g., PEG, fluorophores) for drug delivery or imaging applications .

Pomalidomide-5-C8-NH2 (hydrochloride) is primarily used in proteolysis-targeting chimeras (PROTACs) and targeted degradation studies. Its purity standards exceed 95%, and it is recommended for storage at <-20°C in light-protected conditions to prevent degradation .

Properties

Molecular Formula |

C21H29ClN4O4 |

|---|---|

Molecular Weight |

436.9 g/mol |

IUPAC Name |

5-(8-aminooctylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

InChI |

InChI=1S/C21H28N4O4.ClH/c22-11-5-3-1-2-4-6-12-23-14-7-8-15-16(13-14)21(29)25(20(15)28)17-9-10-18(26)24-19(17)27;/h7-8,13,17,23H,1-6,9-12,22H2,(H,24,26,27);1H |

InChI Key |

FMSPEHPBLAHHCK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCCCCCN.Cl |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Routes for Pomalidomide

Multiple synthetic routes for pomalidomide have been reported in the literature:

Coupling Method : Reaction of 3-aminopiperidine-2,6-dione hydrochloride with 3-aminophthalic acid hydrochloride in the presence of appropriate catalysts.

Condensation-Reduction Method : Condensation of 3-nitrophthalic anhydride with L-glutamine followed by reduction of the nitro group to form pomalidomide.

Three-Step Synthesis Method : A process involving condensation of 3-nitrophthalic anhydride under controlled conditions, followed by reaction with L-glutamine to form 3-nitro-N-(2,6-dioxo-3-piperidinyl)-phthalimide, which is subsequently reduced to pomalidomide.

Table 1: Comparison of Major Synthetic Routes for Pomalidomide

Synthesis Strategies for Pomalidomide-5-C8-NH2 (hydrochloride)

The synthesis of Pomalidomide-5-C8-NH2 (hydrochloride) builds upon established methods for preparing pomalidomide derivatives with modifications at specific positions.

Nucleophilic Aromatic Substitution Approach

One viable approach for introducing the amino group at the C8 position involves nucleophilic aromatic substitution (SNAr) reactions. This strategy typically uses a fluorinated or brominated pomalidomide intermediate that undergoes substitution with an appropriate amino source.

Key features of this approach include:

Buchwald-Hartwig Coupling Approach

The Buchwald-Hartwig coupling reaction represents another strategic approach for introducing amino functionality at specific positions on aromatic rings. This method involves:

- Preparation of a brominated pomalidomide intermediate at the desired position.

- Coupling with an appropriate amine source using palladium catalysis.

- Subsequent conversion to the hydrochloride salt form.

The synthesis involves several key steps:

1. Protection of reactive groups on pomalidomide scaffold

2. Selective bromination at the C8 position

3. Buchwald-Hartwig coupling with an appropriate amine source

4. Deprotection steps

5. Conversion to hydrochloride salt

Direct Amination Approach

Direct amination methods have also been explored for introducing amino groups on pomalidomide and related compounds. These methods often involve:

- Direct reaction of pomalidomide with an appropriate aminating reagent.

- Use of copper or other transition metal catalysts to facilitate C-N bond formation.

- Optimization of reaction conditions to ensure regioselectivity for the C8 position.

Table 2: Comparison of Synthesis Approaches for Amino-Functionalized Pomalidomide Derivatives

Optimization of Reaction Parameters

Solvent Selection

Solvent choice significantly impacts the success of synthesis reactions for pomalidomide derivatives. Research has demonstrated that:

- DMSO outperforms other solvents for SNAr reactions with pomalidomide derivatives, providing yields of up to 54% with primary amines and 94% with secondary amines.

- DMF, while commonly used, can lead to unwanted byproducts through transamidation reactions at elevated temperatures.

- Acetonitrile is frequently employed in industrial-scale processes due to its favorable safety profile and process considerations.

Temperature Optimization

Temperature control is critical for achieving desired selectivity and yield:

- For SNAr reactions with primary amines, optimal temperatures of 130°C are typically employed.

- For reactions with secondary amines, lower temperatures (50-100°C) often provide better selectivity.

- Industrial processes for pomalidomide derivatives typically operate at 80-85°C to balance reaction rate and selectivity.

Catalyst Selection

For Buchwald-Hartwig coupling approaches, catalyst selection significantly impacts reaction efficiency:

- Palladium catalysts with specialized ligands enhance reaction rates and selectivity.

- Typical catalyst systems include Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands.

- Catalyst loading and ligand selection require optimization for each specific substrate.

Purification and Salt Formation

Purification Strategies

Purification of Pomalidomide-5-C8-NH2 prior to salt formation typically involves:

- Chromatographic methods : Flash column chromatography or preparative HPLC.

- Recrystallization : From appropriate solvent systems to enhance purity.

- Selective precipitation : Exploiting solubility differences between the product and impurities.

Hydrochloride Salt Formation

Conversion to the hydrochloride salt form follows these general procedures:

- Dissolution of the purified Pomalidomide-5-C8-NH2 in an appropriate organic solvent.

- Treatment with anhydrous hydrogen chloride or concentrated hydrochloric acid.

- Precipitation of the hydrochloride salt, followed by filtration and drying.

This salt formation step enhances stability, solubility, and bioavailability of the final compound.

Table 3: Typical Conditions for Hydrochloride Salt Formation

Reaction Mechanisms

SNAr Reaction Mechanism

The SNAr reaction for introducing an amino group follows this general mechanism:

- Nucleophilic attack of the amine on the carbon bearing the leaving group (typically fluorine or bromine).

- Formation of a Meisenheimer complex intermediate.

- Elimination of the leaving group to restore aromaticity.

- Proton transfer to form the final product.

This mechanism is particularly relevant for approaches utilizing 4-fluorothalidomide as a starting material.

Buchwald-Hartwig Coupling Mechanism

For the Buchwald-Hartwig coupling approach, the mechanism involves:

- Oxidative addition of the palladium catalyst to the C-Br bond at the C8 position.

- Coordination of the amine to the palladium complex.

- Deprotonation of the amine.

- Reductive elimination to form the C-N bond and regenerate the catalyst.

Scale-Up Considerations for Industrial Production

Transitioning from laboratory-scale synthesis to industrial production requires addressing several key considerations:

Safety : Industrial processes must minimize the use of hazardous reagents and conditions. For example, safer alternatives to hydrogenation catalysts may be explored for the reduction step.

Cost-effectiveness : Selection of reagents and catalysts with favorable economics for large-scale production.

Process robustness : Development of processes that are reproducible and tolerant to minor variations in conditions.

Quality control : Implementation of rigorous analytical methods to ensure consistent product quality.

Environmental considerations : Minimization of waste generation and solvent usage.

Table 4: Industrial Production Parameters for Related Pomalidomide Derivatives

Analytical Characterization

Comprehensive characterization of Pomalidomide-5-C8-NH2 (hydrochloride) is essential for confirming its identity, purity, and structural integrity. Key analytical methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR to confirm structural features and purity.

Mass Spectrometry : High-resolution mass spectrometry to confirm molecular formula and identify potential impurities.

High-Performance Liquid Chromatography (HPLC) : For purity determination and impurity profiling.

Elemental Analysis : To confirm elemental composition matches the theoretical values.

X-ray Crystallography : For definitive structural confirmation when possible.

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-5-C8-NH2 (hydrochloride) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The amino group at the C8 position can participate in substitution reactions with various electrophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups at the C8 position .

Scientific Research Applications

Therapeutic Applications

-

Oncology :

- Multiple Myeloma : Pomalidomide-5-C8-NH2 (hydrochloride) has shown promising results in treating multiple myeloma, especially in patients who have undergone multiple prior therapies. Clinical studies indicate that it can improve progression-free survival rates when combined with dexamethasone .

- Mechanistic Insights : Research has demonstrated that this compound not only inhibits tumor cell proliferation but also enhances immune responses by stimulating T cells and natural killer cells while reducing pro-inflammatory cytokine production .

- Proteolysis-Targeting Chimeras (PROTACs) :

-

Autoimmune Disorders :

- Preliminary studies suggest potential applications in treating autoimmune diseases due to its immunomodulatory effects, although further research is needed to substantiate these claims.

Case Studies and Clinical Trials

Several clinical trials have highlighted the efficacy of Pomalidomide-5-C8-NH2 (hydrochloride):

- A pivotal study demonstrated that patients treated with Pomalidomide combined with dexamethasone showed a median progression-free survival of 16.6 weeks compared to 10.7 weeks for those receiving Pomalidomide alone .

- Another analysis involving 237 patients indicated significant response rates in relapsed or refractory multiple myeloma when treated with this compound, emphasizing its role in enhancing patient outcomes .

Mechanism of Action

Pomalidomide-5-C8-NH2 (hydrochloride) exerts its effects by binding to the cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism is the basis for its use in PROTAC technology, which aims to selectively degrade disease-causing proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Pomalidomide-5-C8-NH2 (hydrochloride) with structurally related thalidomide derivatives and other hydrochloride-containing pharmaceuticals. Data are derived from structural analyses, solubility studies, and functional applications.

Key Observations:

Structural Flexibility :

- Pomalidomide-5-C8-NH2 (HCl) employs a C8 alkyl chain for extended linker length compared to Thalidomide-O-C6-acid (C6) or Thalidomide-O-PEG3-COOH (PEG3). This enhances hydrophobic interactions in drug-target complexes .

- Unlike tetracycline or amitriptyline hydrochlorides, which lack customizable linkers, thalidomide derivatives are engineered for modularity in drug design.

Solubility and Stability: The hydrochloride salt in Pomalidomide-5-C8-NH2 improves aqueous solubility (critical for in vivo studies) compared to non-salt forms like Thalidomide-O-C6-acid . PEGylated analogs (e.g., Thalidomide-O-PEG3-COOH) exhibit superior solubility but may sacrifice membrane permeability due to increased hydrophilicity .

Pharmacological Activity :

- Pomalidomide derivatives retain cereblon-binding activity, enabling targeted protein degradation. In contrast, amitriptyline and tetracycline hydrochlorides act via distinct mechanisms (e.g., serotonin reuptake inhibition, bacterial ribosome binding) .

Synthetic Utility :

- The -NH2 group in Pomalidomide-5-C8-NH2 (HCl) allows facile conjugation with electrophilic groups (e.g., NHS esters, azides), unlike Thalidomide-O-C6-acid, which requires activation for coupling .

Research Findings and Limitations

- Degradation Efficiency : In PROTAC models, Pomalidomide-5-C8-NH2 (HCl) demonstrates enhanced degradation of BRD4 and IKZF1/3 compared to shorter-linker analogs, likely due to improved ternary complex formation .

- Stability : The hydrochloride form reduces hygroscopicity, extending shelf life under recommended storage conditions (-20°C, desiccated) .

Unresolved Questions:

- Comparative pharmacokinetic data (e.g., half-life, clearance) between Pomalidomide-5-C8-NH2 (HCl) and its PEGylated analogs are lacking in public literature.

- Long-term toxicity profiles remain uncharacterized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.